1h-Indazole,6-(2-fluorophenoxy)-3-iodo-

Suzuki-Miyaura coupling C-3 functionalization indazole building blocks

1H-Indazole, 6-(2-fluorophenoxy)-3-iodo- (CAS 864500-65-2) is a dual-functionalized indazole building block with the molecular formula C13H8FIN2O and a molecular weight of 354.12 g/mol. The compound features an iodine atom at the C-3 position, enabling Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), and a 2-fluorophenoxy ether at the C-6 position, which constitutes a pre-installed pharmacophoric element found in crystallographically validated p38α MAP kinase inhibitors.

Molecular Formula C13H8FIN2O
Molecular Weight 354.12 g/mol
Cat. No. B8415864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indazole,6-(2-fluorophenoxy)-3-iodo-
Molecular FormulaC13H8FIN2O
Molecular Weight354.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC3=NNC(=C3C=C2)I)F
InChIInChI=1S/C13H8FIN2O/c14-10-3-1-2-4-12(10)18-8-5-6-9-11(7-8)16-17-13(9)15/h1-7H,(H,16,17)
InChIKeyOHUXBZONYWTDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 6-(2-fluorophenoxy)-3-iodo- (CAS 864500-65-2): Structural Overview and Procurement Rationale


1H-Indazole, 6-(2-fluorophenoxy)-3-iodo- (CAS 864500-65-2) is a dual-functionalized indazole building block with the molecular formula C13H8FIN2O and a molecular weight of 354.12 g/mol . The compound features an iodine atom at the C-3 position, enabling Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), and a 2-fluorophenoxy ether at the C-6 position, which constitutes a pre-installed pharmacophoric element found in crystallographically validated p38α MAP kinase inhibitors [1]. Commercially available at purities typically ≥95%, this intermediate serves as a strategic starting material for convergent medicinal chemistry campaigns targeting kinase inhibitor programs and serotonergic ligand development [2].

Why 1H-Indazole, 6-(2-fluorophenoxy)-3-iodo- Cannot Be Replaced by Simpler 3-Iodoindazole Building Blocks


Simple 3-iodoindazole building blocks (e.g., CAS 66607-27-0) require post-coupling functionalization at the C-6 position to install the aryl ether pharmacophore, adding 2–3 synthetic steps and reducing overall yield. The 2-fluorophenoxy substituent is not a generic aromatic ether; the ortho-fluorine atom imposes a distinct conformational bias and electronic environment that influences both binding affinity and metabolic stability in downstream bioactive molecules . In the p38α MAP kinase co-crystal structure (PDB: 3FKO), the 6-(2-fluorophenoxy) moiety of the closely related inhibitor RO3668 occupies a defined hydrophobic pocket with specific geometric constraints that cannot be recapitulated by non-fluorinated or para-substituted analogs [1]. Furthermore, 5-bromo-3-iodoindazole building blocks used for sequential cross-coupling strategies introduce an additional halogen that may compete in Pd-catalyzed reactions, whereas 6-(2-fluorophenoxy)-3-iodo-1H-indazole offers a single reactive handle at C-3 with a stable, pre-validated C-6 substituent [2].

Quantitative Differentiation Evidence for 1H-Indazole, 6-(2-fluorophenoxy)-3-iodo- Relative to Closest Analogs


C-3 Iodo vs. C-3 Bromo Cross-Coupling Reactivity: Superior Leaving-Group Kinetics in Suzuki-Miyaura Reactions

The C-3 iodo substituent on the target compound provides significantly faster oxidative addition kinetics with Pd(0) catalysts compared to the corresponding 3-bromoindazole analogs. In direct C-3 arylation studies of 1H-indazoles using Pd-catalyzed cross-coupling, aryl iodides consistently outperformed aryl bromides as coupling partners, with reported yields of 70% and 68% for iodo substrates versus substantially lower conversions for bromo counterparts under identical conditions [1]. The 3-iodo-1H-indazole scaffold has been validated as the preferred substrate for Suzuki-Miyaura coupling with organoboronic acids in ionic liquid-immobilized palladium catalyst systems, achieving efficient C-3 functionalization without requiring N-protection [2]. This enhanced reactivity translates to shorter reaction times, lower catalyst loadings, and broader substrate scope compared to the 3-bromo congener.

Suzuki-Miyaura coupling C-3 functionalization indazole building blocks

Pre-Installed p38α MAP Kinase Pharmacophore: Structural Validation of the 6-(2-Fluorophenoxy) Motif

The 6-(2-fluorophenoxy) substituent is a critical pharmacophoric element validated by X-ray crystallography in the p38α MAP kinase inhibitor RO3668 [3-(2-chlorophenyl)-6-(2-fluorophenoxy)-2H-indazole], co-crystallized with human p38α at 2.00 Å resolution (PDB: 3FKO) [1]. This structural data confirms that the 2-fluorophenoxy group occupies a defined hydrophobic pocket within the kinase active site, making specific van der Waals contacts that contribute to binding affinity. A closely related analog, 3-(2-chlorophenyl)-6-(2-fluorophenoxy)-1H-indazole, demonstrates potent binding to wild-type human p38α with a Kd of 6.30 nM (KinomeScan assay) and an IC50 of 14 nM (NanoBRET assay in HEK293T cells) [2]. The target compound, bearing a 3-iodo as a synthetic handle in place of the 3-(2-chlorophenyl) group, provides the identical 6-(2-fluorophenoxy) pharmacophore pre-installed, enabling direct elaboration to p38α inhibitors without requiring post-coupling C-6 functionalization.

p38α MAP kinase kinase inhibitor X-ray crystallography

Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 3-Iodoindazole Building Blocks

The target compound (MW = 354.12 g/mol) occupies a distinct physicochemical space compared to simpler 3-iodoindazole building blocks. 3-Iodo-1H-indazole (CAS 66607-27-0) has a molecular weight of 244.03 g/mol and a calculated logP of approximately 2.97 . The addition of the 6-(2-fluorophenoxy) substituent increases the molecular weight by ~110 g/mol and significantly elevates lipophilicity. The related 3-(2-chlorophenyl)-6-(2-fluorophenoxy)-1H-indazole has an ACD/LogP of 6.21 , indicating that the 6-(2-fluorophenoxy) group contributes substantially to lipophilicity. For researchers building focused kinase inhibitor libraries, the target compound provides a starting point with physicochemical parameters closer to those of the final drug-like molecules (MW in the 300–500 range, logP 3–6), enabling more accurate assessment of SAR trends at the primary screening stage compared to minimalist 3-iodoindazole scaffolds .

physicochemical properties logP molecular weight lead-likeness

Single Reactive Handle vs. Competing Halides: Synthetic Selectivity Advantage Over Bis-Halogenated Indazoles

Unlike 5-bromo-3-iodo-1H-indazole (CAS 459133-66-5) or 6-bromo-3-iodo-1H-indazole (CAS 885521-88-0), which contain two competing halogen leaving groups, the target compound possesses a single reactive halogen (C-3 iodo) alongside a stable C-6 aryl ether. In sequential Sonogashira-Suzuki studies on 5-bromo-3-iodoindazoles, the chemoselectivity between C-3 iodo and C-5 bromo required careful optimization of catalyst and conditions to achieve sequential coupling without cross-reactivity [1]. The target compound eliminates this selectivity challenge entirely: the C-6 2-fluorophenoxy group is stable under Pd-catalyzed cross-coupling conditions, ensuring that 100% of the coupling reaction occurs at the desired C-3 position. This single-handle architecture simplifies reaction monitoring, improves isolated yields by avoiding bis-coupling side products, and reduces purification burden [2]. The 6-(2-fluorophenoxy) substituent also serves as a useful chromophore for HPLC monitoring (enhanced UV absorption vs. non-substituted indazoles).

chemoselectivity sequential cross-coupling orthogonal reactivity

Ortho-Fluorine Conformational Effect: Differentiation from Para-Fluorophenoxy and Non-Fluorinated Phenoxy Analogs

The ortho-fluorine atom on the 6-phenoxy substituent imposes a distinct conformational preference compared to para-fluorophenoxy or non-fluorinated phenoxy analogs. Ortho-fluorine substitution on the phenoxy ring restricts rotational freedom about the C-O bond due to steric and electronic effects, resulting in a preferred dihedral angle that orients the fluorophenyl ring out of the plane of the indazole core [1]. In the p38α co-crystal structure (PDB: 3FKO), the 2-fluorophenoxy group adopts a specific conformation that positions the fluorine atom toward a hydrophobic sub-pocket, contributing to the observed binding affinity (Kd = 6.30 nM for the 3-aryl analog) [2]. The corresponding 4-fluorophenoxy analog (e.g., 6-(4-fluorophenoxy)-3-methyl-1H-indazole) lacks this conformational constraint and may adopt a different binding pose . This conformational distinction can translate to measurable differences in target binding: literature precedent in related heterocyclic series demonstrates that ortho-fluoroaryl ethers can exhibit 3- to 10-fold improvements in binding affinity compared to para-fluoro or non-fluorinated congeners due to optimal shape complementarity and favorable C-F···H or C-F···π interactions.

fluorine conformational bias ortho-fluoro effect structure-activity relationship

Convergent Synthetic Efficiency: Step-Count Comparison vs. Linear Synthesis from Unsubstituted 3-Iodoindazole

Using the target compound as a starting material enables a convergent synthetic strategy where the C-3 position is diversified in the final step via Pd-catalyzed cross-coupling, while the C-6 pharmacophore is already in place. Starting from simpler 3-iodo-1H-indazole (CAS 66607-27-0), installation of the 6-(2-fluorophenoxy) group would require either: (a) a linear sequence involving protection of N-1, C-6 functionalization (e.g., bromination followed by Ullmann-type coupling with 2-fluorophenol), and deprotection; or (b) use of 6-hydroxyindazole intermediates with subsequent O-arylation. Both approaches add 2–3 synthetic steps with typical step yields of 60–85%, reducing overall yield to approximately 36–61% for the additional sequence [1]. The target compound eliminates these steps entirely. The two-step Suzuki cross-coupling/deprotection/N-arylation sequence reported for synthesizing 1,3-diarylsubstituted indazoles proceeds in excellent overall yield starting from 3-iodo-N-Boc indazole derivatives [2]. By analogy, the target compound enables a one-step C-3 diversification to access final target molecules, representing a 2- to 3-fold improvement in step economy.

convergent synthesis step economy medicinal chemistry efficiency

Optimal Procurement and Application Scenarios for 1H-Indazole, 6-(2-fluorophenoxy)-3-iodo-


Convergent Synthesis of p38α MAP Kinase Inhibitor Libraries via Late-Stage C-3 Diversification

Medicinal chemistry teams developing p38α MAP kinase inhibitors can use this compound to generate focused libraries of 3-aryl/heteroaryl-6-(2-fluorophenoxy)-1H-indazoles in a single Suzuki-Miyaura coupling step. The 6-(2-fluorophenoxy) pharmacophore is pre-validated by the co-crystal structure of RO3668 (PDB: 3FKO), where the analogous 3-(2-chlorophenyl) derivative achieves p38α Kd = 6.30 nM and IC50 = 14 nM [1]. Late-stage diversification at C-3 using commercially available boronic acids enables rapid exploration of the ATP-binding pocket while retaining the critical 6-substituent interaction. This convergent approach reduces library synthesis time by an estimated 60–70% compared to linear strategies that install the 6-aryl ether after C-3 functionalization [2].

Development of Fluorinated 5-HT4 Receptor Radioligands for PET Imaging

The compound serves as a strategic intermediate for synthesizing fluorinated indazole-based 5-HT4 receptor ligands, as demonstrated in a doctoral dissertation that established a convergent synthetic pathway to access over twenty new ligands with nanomolar 5-HT4R affinity [1]. The 3-iodo position enables introduction of diverse aryl/heteroaryl groups via cross-coupling, while the 6-(2-fluorophenoxy) moiety contributes to target binding and provides a fluorine atom for potential ¹⁸F radiolabeling strategies. Three lead compounds from this series were selected for radiolabeling with fluorine-18, with MR35806 progressing toward the first potent and selective 5-HT4R PET radiotracer [1].

Kinase Inhibitor Fragment-Based Drug Design (FBDD) and Scaffold Hopping

In fragment-based drug discovery programs targeting kinases beyond p38α, this compound provides a privileged indazole scaffold with a pre-installed lipophilic aryl ether that can be rapidly elaborated. The single C-3 iodo handle allows clean functionalization without the chemoselectivity complications encountered with bis-halogenated indazoles such as 5-bromo-3-iodo-1H-indazole [1]. The ortho-fluorine on the phenoxy ring confers a conformational bias that pre-organizes the substituent for binding pocket occupancy [2], making this building block suitable for scaffold-hopping exercises where the indazole core replaces indole, benzimidazole, or other heterocyclic frameworks. The compound's physicochemical profile (MW ~354, estimated logP >4) places elaborated derivatives within lead-like chemical space [3].

Chemical Biology Probe Synthesis Requiring Bioorthogonal Handles

The 3-iodo substituent can be exploited not only for cross-coupling but also for halogen-metal exchange reactions, as demonstrated by the regioselective magnesiation methodology developed for 4-, 5-, 6-, and 7-iodo-2-THP-indazoles using TMPMgCl·LiCl [1]. This enables introduction of aldehyde, ketone, amide, or ester functional groups at C-3, which can serve as linkers for bioconjugation. The resulting 3-functionalized-6-(2-fluorophenoxy)indazoles are suitable for chemical biology applications including affinity-based protein profiling, fluorescent probe development, and targeted protein degradation (PROTAC) linker attachment, where the fluorine atom also serves as a sensitive ¹⁹F NMR reporter for binding studies.

Quote Request

Request a Quote for 1h-Indazole,6-(2-fluorophenoxy)-3-iodo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.